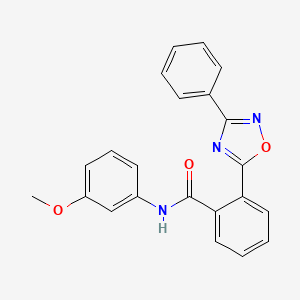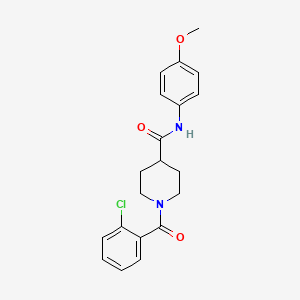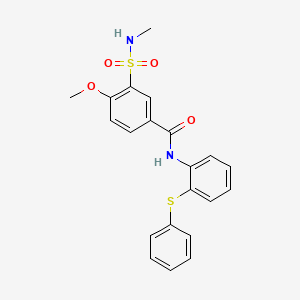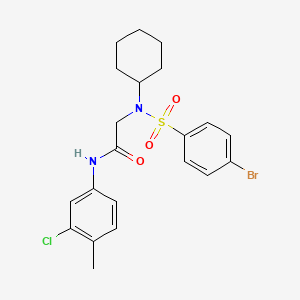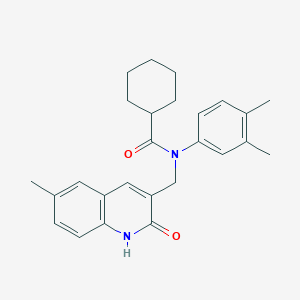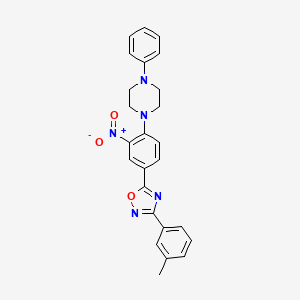
N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-2-(N-methyl4-chlorobenzenesulfonamido)acetamide, commonly known as DMSO2, is a sulfone compound that has been widely used in scientific research. It is a potent oxidant and has been shown to have various biochemical and physiological effects.
科学的研究の応用
DMSO2 has been extensively used in scientific research as a potent oxidant. It has been shown to induce oxidative stress in various cell lines and animal models. DMSO2 has also been used as a reagent in organic synthesis and as a solvent in chemical reactions. In addition, DMSO2 has been used as a probe to study the redox status of cells and tissues.
作用機序
The mechanism of action of DMSO2 is primarily through its ability to generate reactive oxygen species (ROS). DMSO2 can undergo a two-electron reduction to form a radical anion, which can then react with oxygen to generate superoxide anion. Superoxide anion can then undergo dismutation to form hydrogen peroxide, which can further react with other molecules to generate highly reactive hydroxyl radicals. These ROS can then react with cellular components such as proteins, lipids, and DNA, leading to oxidative damage.
Biochemical and Physiological Effects:
DMSO2 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. DMSO2 has also been shown to induce autophagy in various cell lines. In addition, DMSO2 has been shown to modulate the expression of various genes involved in oxidative stress, inflammation, and cell signaling.
実験室実験の利点と制限
DMSO2 has several advantages for lab experiments. It is a potent oxidant and can induce oxidative stress in various cell lines and animal models. It is also relatively stable and can be stored for long periods of time. However, DMSO2 has some limitations as well. It is highly reactive and can cause oxidative damage to cellular components. In addition, DMSO2 can be toxic at high concentrations and should be used with caution.
将来の方向性
There are several future directions for research on DMSO2. One direction is to study the role of DMSO2 in cancer therapy. DMSO2 has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells, and further research is needed to explore its potential as a cancer therapeutic agent. Another direction is to study the effects of DMSO2 on the immune system. DMSO2 has been shown to modulate the expression of various genes involved in inflammation, and further research is needed to explore its potential as an anti-inflammatory agent. Finally, further research is needed to explore the potential of DMSO2 as a redox probe to study the redox status of cells and tissues.
合成法
DMSO2 can be synthesized by the reaction of N-methyl-4-chlorobenzenesulfonamide with 2,6-dimethylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The product is then purified by column chromatography to obtain pure DMSO2.
特性
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O3S/c1-22(26(24,25)14-7-5-12(17)6-8-14)10-15(23)21-13-4-2-3-11(9-13)16(18,19)20/h2-9H,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQJALRZIGYIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

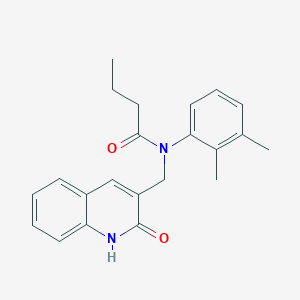

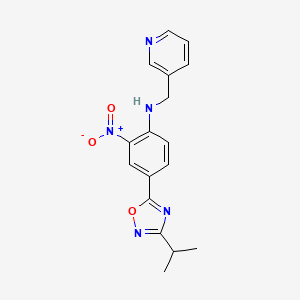
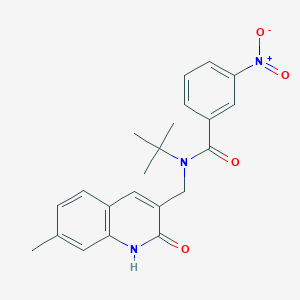

![(Z)-N'-(3-(allyloxy)benzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7701498.png)
